N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H25N3O2S2 and its molecular weight is 379.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Researchers have explored diverse synthetic routes and chemical reactions involving derivatives of N-cyclohexyl-2-cyanoacetamide, aiming to produce compounds with potential biological and pharmacological applications. For instance, the study by Dyachenko et al. (2004) delves into the Michael reaction to synthesize substituted 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones, showcasing a methodological approach to creating structurally diverse compounds (Dyachenko, Dyachenko, & Chernega, 2004).
Antimicrobial Applications
Several studies have synthesized derivatives of N-cyclohexyl-2-cyanoacetamide and evaluated their antimicrobial activity. For example, Ali et al. (2010) and Hossan et al. (2012) have developed thiazole, bisthiazole, pyridone, and bispyridone derivatives, demonstrating these compounds' effectiveness against various bacterial and fungal strains. These findings highlight the potential of these derivatives in developing new antimicrobial agents (Ali, Helal, Mohamed, Ali, & Ammar, 2010); (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Pharmacological Evaluation
The pharmacological potential of derivatives has been explored, with studies such as that by Severina et al. (2020) focusing on the synthesis and evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. This research signifies the compound's relevance in developing treatments for neurological disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Antitumor Activity
Investigations into the antitumor properties of N-cyclohexyl-2-cyanoacetamide derivatives, such as those conducted by Albratty et al. (2017), have yielded promising results against various cancer cell lines. These studies underscore the compound's potential utility in cancer research and therapy development (Albratty, El-Sharkawy, & Alam, 2017).
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S2/c1-12(2)10-21-17(23)16-14(8-9-24-16)20-18(21)25-11-15(22)19-13-6-4-3-5-7-13/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIKSBPGWNTFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.